![molecular formula C12H8N2O4 B1434028 3-Nitro-2-phenylpyridine-4-carboxylic acid CAS No. 1393443-34-9](/img/structure/B1434028.png)
3-Nitro-2-phenylpyridine-4-carboxylic acid
Overview
Description
3-Nitro-2-phenylpyridine-4-carboxylic acid is a chemical compound with the molecular formula C12H8N2O4 and a molecular weight of 244.21 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The InChI code for 3-Nitro-2-phenylpyridine-4-carboxylic acid is 1S/C12H8N2O4/c15-12(16)9-6-7-13-10(11(9)14(17)18)8-4-2-1-3-5-8/h1-7H,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
3-Nitro-2-phenylpyridine-4-carboxylic acid is a powder that is stored at room temperature . Its molecular weight is 244.21 .Scientific Research Applications
Multi-component Crystals Formation
Multi-component crystals formed between 4-phenylpyridine and substituted benzoic acids, including 3-nitrobenzoic acid, have been studied for their potential in understanding the influence of chemical and structural factors on hydrogen bonding and salt vs. co-crystal formation. This research provides insight into solid-state proton transfer and the effects of the local crystallographic environment on hydrogen bonding motifs, which could have implications for crystal engineering and materials science (Seaton, Munshi, Williams, & Scowen, 2013).
Nitration Studies
Studies on the nitration of 2, 5-disubstituted 4-phenylpyridines, including 4-phenylisocinchomeronic acid, have shown that nitro groups preferentially enter specific positions on the phenyl ring. This research contributes to the understanding of nitration reactions and the synthesis of nitro-substituted compounds, which are valuable in various chemical syntheses and industrial applications (Prostakov, Krapivko, Soldatenkov, Furnaris, Savina, & Zvolinskii, 1976).
Material Science and Biochemistry Applications
The compound 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, related to the chemical family of 3-Nitro-2-phenylpyridine-4-carboxylic acid, has been identified as a potent β-turn and 310/α-helix inducer in peptides. It serves as a rigid electron spin resonance probe and fluorescence quencher, demonstrating its versatility in material science and biochemistry for studying protein structures and dynamics (Toniolo, Crisma, & Formaggio, 1998).
Hydrogen and Halogen Bonding in Crystal Engineering
Research on molecular tapes mediated by strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions in complexes involving nitro-substituted aromatic and heterocyclic carboxylic acids, including 3,5-dinitrobenzoic acid, highlights the potential of exploiting carboxylic acid⋯pyridine and iodo⋯nitro heterosynthons for crystal design. This work underscores the importance of hydrogen and halogen bonding in developing new materials with desired properties (Saha, Nangia, & Jaskólski, 2005).
Safety and Hazards
Mechanism of Action
- The reaction mechanism involves the formation of the N-nitropyridinium ion by reacting pyridine with N₂O₅ in an organic solvent. Subsequently, the nitro group migrates from the 1-position to the 3-position via a [1,5] sigmatropic shift .
- From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid can be synthesized in a two-step reaction .
Mode of Action
properties
IUPAC Name |
3-nitro-2-phenylpyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12(16)9-6-7-13-10(11(9)14(17)18)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMUJLIQLUVQGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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